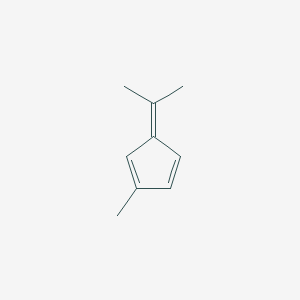

2,6,6-Trimethylfulvene

Beschreibung

2,6,6-Trimethylfulvene is a substituted fulvene derivative characterized by a cyclopentadiene ring with an exocyclic double bond and methyl groups at positions 2, 6, and 6. Fulvenes are non-aromatic conjugated dienes known for their reactivity in cycloaddition and polymerization reactions. The methyl substituents in 2,6,6-Trimethylfulvene introduce steric hindrance and electronic effects that significantly influence its chemical behavior. For instance, in (6+4) cycloadditions with 1-aminobutadienes, steric clashes between the methyl groups and the diene prevent the expected product formation, leading to alternative regioselectivity . This compound is also employed in organometallic synthesis, such as in the preparation of syndio-isoblock polymers when reacted with fluorene and butyllithium .

Eigenschaften

IUPAC Name |

2-methyl-5-propan-2-ylidenecyclopenta-1,3-diene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12/c1-7(2)9-5-4-8(3)6-9/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDHYMLWPVAELKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C)C)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

2,6,6-Trimethylfulvene can be synthesized through various methods. One common synthetic route involves the condensation of aldehydes and ketones with cyclopentadiene in the presence of secondary amines. Another method includes the alkylation of sodium cyclopentadienide with 1-chloroalkyl acetates followed by the elimination of acetic acid. Industrial production methods often focus on optimizing yield and purity while minimizing byproducts.

Analyse Chemischer Reaktionen

2,6,6-Trimethylfulvene undergoes a variety of chemical reactions, including:

Cycloaddition Reactions: Fulvenes, including 2,6,6-Trimethylfulvene, are known for their propensity to participate in cycloaddition reactions. These reactions can be highly selective and are often used to synthesize complex polycyclic carbon scaffolds.

Oxidation and Reduction: Fulvenes can undergo oxidation and reduction reactions, although specific conditions and reagents vary depending on the desired products.

Substitution Reactions: Substitution reactions involving fulvenes can lead to the formation of various derivatives, depending on the reactants and conditions used.

Common reagents for these reactions include secondary amines, cyclopentadiene, and various aldehydes and ketones. Major products formed from these reactions often include complex polycyclic structures and other fulvene derivatives.

Wissenschaftliche Forschungsanwendungen

2,6,6-Trimethylfulvene has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of natural products and complex polycyclic scaffolds through cycloaddition reactions.

Materials Science: Fulvenes are used in the development of materials such as dynamers, hydrogels, and charge transfer complexes.

Environmental Research:

Wirkmechanismus

The mechanism of action of 2,6,6-Trimethylfulvene primarily involves its participation in cycloaddition reactions. The compound’s unique electronic properties allow it to form dipolar structures at relatively low temperatures, facilitating these reactions. The molecular targets and pathways involved in these reactions depend on the specific reactants and conditions used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Fulvene Derivatives

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between 2,6,6-Trimethylfulvene and analogous fulvene derivatives:

2,6,6-Trimethylfulvene

- Steric Effects: The methyl groups at C-2 and C-6 create steric bulk that redirects cycloaddition pathways. For example, in reactions with 1-aminobutadienes, the C-1 terminus of the diene avoids the hindered C-1 position of the fulvene, instead bonding to C-5 .

- Polymer Synthesis : Reacts with fluorene and butyllithium to form polymers, demonstrating its utility in materials science .

6,6-Diphenylfulvene

- Electronic Effects : Phenyl groups enhance electron withdrawal, stabilizing intermediates in charge-transfer reactions. However, their bulk reduces solubility in polar solvents .

6,6-Dimethylfulvene

- Diels-Alder Reactivity: Reduced steric hindrance compared to 2,6,6-Trimethylfulvene enables efficient cycloadditions. For example, it reacts with 2,2-bis(trifluoromethyl)-1,1-dicyanoethylene to form bicyclic adducts .

6-Methyl-6-phenylfulvene

- Hybrid Effects : Combines steric (methyl) and electronic (phenyl) substituents, enabling applications in materials requiring π-π stacking interactions .

6,6-Dichlorofulvene

Key Research Findings

- Steric vs. Electronic Dominance : Methyl groups in 2,6,6-Trimethylfulvene prioritize steric effects, while chloro or phenyl substituents in analogs emphasize electronic modulation.

- Regioselectivity in Cycloadditions : Substituent positioning (e.g., C-2 vs. C-6) alters reaction outcomes, as seen in the diverted pathways of 2,6,6-Trimethylfulvene .

- Material Applications : Fulvenes with aromatic substituents (e.g., 6,6-Diphenylfulvene) show promise in electronic materials, whereas methyl-rich derivatives like 2,6,6-Trimethylfulvene are suited for sterically controlled syntheses .

Biologische Aktivität

2,6,6-Trimethylfulvene is an organofulvene compound known for its unique structure and potential biological activities. This compound has garnered interest in various fields, including medicinal chemistry and organic synthesis, due to its reactivity and the potential for novel applications in drug development.

Chemical Structure and Properties

2,6,6-Trimethylfulvene is characterized by a five-membered ring containing two double bonds and three methyl substituents. Its molecular formula is , and it has a distinctive fulvene structure that contributes to its reactivity profile.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 132.20 g/mol |

| Melting Point | -40 °C |

| Boiling Point | 160 °C |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research has indicated that 2,6,6-Trimethylfulvene exhibits significant antimicrobial properties. For instance, studies have focused on its effectiveness against various bacterial strains. The compound has shown potential as a precursor in the synthesis of more complex molecules with enhanced biological activity.

Case Study: Antimicrobial Activity

In a study evaluating the antimicrobial properties of various fulvene derivatives, 2,6,6-Trimethylfulvene was tested against Gram-positive and Gram-negative bacteria. The results indicated that it possesses a moderate inhibitory effect on the growth of certain bacterial strains.

Table 2: Antimicrobial Activity of 2,6,6-Trimethylfulvene

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 30 µg/mL |

| Bacillus subtilis | 10 µg/mL |

Anticancer Activity

Another area of research has explored the anticancer potential of compounds related to 2,6,6-Trimethylfulvene. Preliminary findings suggest that derivatives of this compound may inhibit cancer cell proliferation through various mechanisms.

Research Findings on Anticancer Activity

A study investigated the cytotoxic effects of several fulvene derivatives on human cancer cell lines. The results demonstrated that certain modifications to the trimethylfulvene structure could enhance its anticancer properties.

Table 3: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 25 |

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

The biological activity of 2,6,6-Trimethylfulvene is thought to be mediated through several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial and cancer cells.

- Inhibition of Enzymatic Pathways : It could interfere with specific metabolic pathways crucial for cell survival.

- DNA Interaction : Potential binding to DNA could disrupt replication and transcription processes in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.